molecular formula C21H21ClSn B1600775 Tri-p-tolylchlorotin CAS No. 32538-28-6

Tri-p-tolylchlorotin

Cat. No.: B1600775
CAS No.: 32538-28-6
M. Wt: 427.6 g/mol
InChI Key: XZQXAXLXLVGYRH-UHFFFAOYSA-M
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Description

Tri-p-tolylchlorotin is an organotin compound with the chemical formula C21H21ClSn. It is known for its applications in organic synthesis, particularly as a catalyst. This compound is characterized by the presence of three p-tolyl groups attached to a central tin atom, along with a chlorine atom.

Preparation Methods

Tri-p-tolylchlorotin can be synthesized through various methods. One common approach involves the reaction of tin tetrachloride with tetra-p-tolyltin. The reaction typically takes place under controlled temperature conditions to ensure high yield . Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities.

Chemical Reactions Analysis

Tri-p-tolylchlorotin undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: this compound can participate in substitution reactions where the chlorine atom is replaced by other groups. Common reagents for these reactions include alkyl halides and aryl halides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce various organotin compounds.

Scientific Research Applications

Tri-p-tolylchlorotin has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which tri-p-tolylchlorotin exerts its effects involves its interaction with various molecular targets. In catalytic reactions, the tin atom plays a crucial role in facilitating the reaction by stabilizing transition states and intermediates. The p-tolyl groups provide steric hindrance, which can influence the selectivity and efficiency of the reactions.

Comparison with Similar Compounds

Tri-p-tolylchlorotin can be compared with other organotin compounds such as tri-n-butyltin chloride and triphenyltin chloride. While all these compounds share a central tin atom bonded to organic groups and a chlorine atom, this compound is unique due to the presence of p-tolyl groups. These groups impart distinct steric and electronic properties, making this compound particularly effective in certain catalytic applications.

Similar compounds include:

  • Tri-n-butyltin chloride
  • Triphenyltin chloride
  • Tetra-p-tolyltin

Each of these compounds has its own set of applications and properties, but this compound stands out for its specific catalytic capabilities and potential antimicrobial properties.

Properties

IUPAC Name

chloro-tris(4-methylphenyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C7H7.ClH.Sn/c3*1-7-5-3-2-4-6-7;;/h3*3-6H,1H3;1H;/q;;;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZQXAXLXLVGYRH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)[Sn](C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30186245
Record name Stannane, chlorotris(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30186245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32538-28-6
Record name Stannane, chlorotris(4-methylphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032538286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Stannane, chlorotris(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30186245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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